2-Ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
Description
Properties
IUPAC Name |
2-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c1-4-18-23-19-14-9-16(26-2)17(27-3)10-15(14)22-20(25(19)24-18)28-11-12-5-7-13(21)8-6-12/h5-10H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCKIMAIVZVHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Quinazoline Core Construction: The quinazoline core is often constructed through a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for better control over reaction parameters, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (for halogenation), nitrating agents (for nitration), and sulfonating agents (for sulfonation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazoloquinazolines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that modifications in the sulfanyl group enhanced cytotoxicity against breast cancer cells by interfering with cell cycle progression and promoting apoptosis through activation of caspase pathways.
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. In vitro studies revealed its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases. This could position it as a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Synthesis and Characterization
The synthesis of 2-Ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions utilizing various reagents under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. |
| Study 2 | Antimicrobial | Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL. |
| Study 3 | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting potential therapeutic benefits in inflammatory diseases. |
Mechanism of Action
The mechanism of action of 2-Ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds, while the quinazoline core can interact with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs in the [1,2,4]Triazolo[1,5-c]quinazoline Family
Key Observations :
- Electron-Donating Groups (e.g., diethylamino in 5d) enhance fluorescence but reduce biological activity due to increased hydrophilicity.
- Sulfur-Containing Substituents (e.g., sulfanyl groups) improve antimicrobial and antifungal activity by disrupting microbial membranes .
- Fluorine Substitution (as in the target compound) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in COX-2 inhibitors like celecoxib .
Photophysical Properties
The target compound’s photophysical behavior is influenced by its 4-fluorobenzylsulfanyl group. Comparisons include:
- Triazolo[1,5-c]quinazolines with Biphenyl Substituents : Compounds like 5d exhibit planarization in the excited state, reducing dihedral angles (α₁–α₃) by 10–15°, leading to enhanced fluorescence .
- Carbazole Derivatives : 5c (5-(4′-carbazolyl-biphenyl)) shows red-shifted emission (λem = 520 nm) due to extended π-conjugation .
- Fluorophenyl vs.
Pharmacological Activity
Limitations : Direct in vitro data for the target compound are unavailable, but structural analogs suggest moderate-to-high potency in oncology and antimicrobial applications.
Biological Activity
2-Ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves several steps:
- The starting materials include 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(2-bromoacetyl)-2H-chromen-2-one.
- The reaction is carried out in anhydrous ethanol under reflux conditions for 2 hours, yielding the target compound with a high purity of approximately 88% after recrystallization from dimethylformamide .
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of quinazoline have been shown to inhibit the growth of various human tumor cell lines. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair .
Enzyme Inhibition
The target compound's structural features suggest it could act as an inhibitor of specific kinases:
- Kinase Inhibition : Compounds with similar triazole and quinazoline motifs have been identified as selective inhibitors of various kinases involved in cancer progression. For example, kinase inhibitors that bind to ATP-binding sites have shown promising results in preclinical studies .
- IC50 Values : Preliminary studies suggest that related compounds exhibit IC50 values in the low nanomolar range against target kinases .
The biological activity is hypothesized to stem from the compound's ability to interact with enzyme active sites through hydrogen bonding and hydrophobic interactions:
- Binding Affinity : Molecular docking studies indicate that the triazoloquinazoline scaffold can effectively bind to the active sites of enzymes like TS and DHFR, potentially leading to competitive inhibition .
- Cellular Effects : In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in survival and proliferation .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated against A549 lung cancer cells | Showed significant inhibition of cell proliferation with an IC50 < 10 µM |
| Study 2 | Tested for activity against MCF-7 breast cancer cells | Induced apoptosis through caspase activation |
| Study 3 | Kinase inhibition profile assessed | Demonstrated selective inhibition of EGFR and HER2 kinases |
Q & A
Basic Research Questions
Q. What are the key functional groups in 2-Ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline, and how do they influence its reactivity and bioactivity?
- Methodological Answer : The compound features a triazoloquinazoline core with critical substituents:
- 8,9-Dimethoxy groups : Enhance lipophilicity and π-π stacking interactions with biological targets (e.g., enzymes) .
- 4-Fluorophenylsulfanyl moiety : Increases electron-withdrawing effects and stabilizes interactions with hydrophobic enzyme pockets .
- Ethyl group : Modifies steric hindrance, potentially altering binding kinetics .
- Experimental Validation : Use NMR and X-ray crystallography to map electronic environments and intermolecular interactions .
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
- Methodological Answer :
- Stepwise Synthesis : Start with condensation of 2-hydrazinobenzoic acid with dimethyl N-cyanoimidodithiocarbonate, followed by fluorophenylthiolation (see analogous methods in ).
- Reaction Optimization : Use microwave-assisted synthesis (e.g., 80°C, ethanol solvent) to reduce reaction time from 24h to 4h, achieving >90% purity via HPLC .
- Purification : Employ gradient elution in reverse-phase HPLC (acetonitrile/water, 0.1% TFA) to isolate isomers .
Advanced Research Questions
Q. What structural elucidation techniques are critical for resolving ambiguities in the compound’s tautomeric forms?
- Methodological Answer :
- X-ray Crystallography : Resolves planar vs. non-planar configurations of the triazoloquinazoline core (e.g., r.m.s. deviation <0.03 Å for planar systems) .
- Dynamic NMR : Detects tautomerization in solution by observing chemical shift splitting at variable temperatures (e.g., 298–343 K) .
- DFT Calculations : Compare experimental and computed IR spectra to validate dominant tautomers .
Q. How should researchers address contradictory bioactivity data (e.g., varying IC50 values) across studies?
- Methodological Answer :
- Assay Standardization : Validate enzyme inhibition assays (e.g., ATP-binding cassette transporters) using positive controls like verapamil .
- Structural Variants : Compare substituent effects (e.g., replacing 4-fluorophenyl with 3-trifluoromethylphenyl) to isolate activity drivers .
- Meta-Analysis : Aggregate data from analogs (e.g., CAS 860650-27-7, 901736-19-4) to identify trends in structure-activity relationships (SAR) .
Q. What mechanistic hypotheses explain the compound’s dual inhibitory effects on kinases and microbial enzymes?
- Methodological Answer :
- Molecular Docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) and bacterial dihydrofolate reductase (DHFR). Key interactions include:
- Hydrogen bonding between methoxy groups and kinase hinge regions .
- Sulfanyl group coordination with DHFR’s NADPH-binding site .
- Enzymatic Assays : Use fluorescence polarization to measure competitive inhibition (Ki values <1 μM reported for kinase targets) .
Q. How can researchers design SAR studies to balance potency and metabolic stability?
- Methodological Answer :
- Substituent Screening : Test analogs with:
- Methoxy → Ethoxy : Increases metabolic stability (CYP3A4 resistance) but may reduce solubility .
- Fluorophenyl → Pyridinyl : Enhances water solubility while maintaining kinase affinity .
- In Vitro Metabolism : Use liver microsomes (human/rat) to quantify oxidation rates and identify labile sites .
Q. What strategies mitigate off-target effects in cell-based assays?
- Methodological Answer :
- Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to exclude promiscuous binding .
- CRISPR Knockout Models : Validate target specificity by comparing IC50 in wild-type vs. kinase-deficient cell lines .
- Proteome Profiling : Use affinity pulldown with biotinylated probes to map off-target interactions .
Key Research Challenges
- Synthetic Scalability : Multi-step synthesis (5–7 steps) limits material availability for in vivo studies.
- Crystallization Difficulty : Flexible side chains (e.g., ethylsulfanyl) hinder high-resolution structural studies .
- Metabolic Liabilities : Rapid glucuronidation of methoxy groups reduces oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
